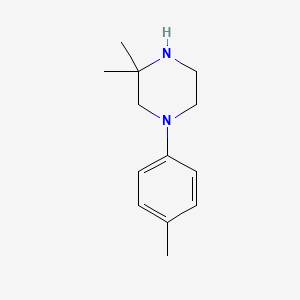

3,3-Dimethyl-1-(4-methylphenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)piperazine |

InChI |

InChI=1S/C13H20N2/c1-11-4-6-12(7-5-11)15-9-8-14-13(2,3)10-15/h4-7,14H,8-10H2,1-3H3 |

InChI Key |

GUXQNONNKRPHBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCNC(C2)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1 4 Methylphenyl Piperazine and Analogues

Overview of Established Piperazine (B1678402) Synthesis Approaches

The construction of the piperazine ring and its subsequent functionalization can be achieved through several reliable and versatile chemical strategies. These methods provide access to a wide variety of substituted piperazines, which are crucial intermediates in drug discovery and development.

N-Alkylation and Reductive Amination Strategies for Piperazine Derivatives

N-substitution is a primary method for elaborating the piperazine core. Direct N-alkylation and reductive amination are two of the most common and effective strategies for introducing substituents onto the nitrogen atoms of the piperazine ring. mdpi.com

N-Alkylation typically involves the reaction of a piperazine with an alkyl halide or sulfonate. This nucleophilic substitution reaction is a straightforward way to form a new carbon-nitrogen bond. For instance, N-alkylpiperazines can be prepared by reacting the parent piperazine with alkyl chlorides or bromides. mdpi.com This method has been successfully employed in the synthesis of various pharmaceutical compounds. nih.gov

Reductive Amination provides an alternative and highly efficient route to N-alkylated piperazines. This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. mdpi.comnih.gov This strategy is widely used for creating N-alkyl and N,N'-dialkyl piperazine derivatives. mdpi.comnih.gov For the synthesis of N-aryl piperazines, a common approach involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net

Cyclocondensation and Ring-Closing Reactions for Piperazine Formation

Building the piperazine ring from acyclic precursors is another fundamental approach. Cyclocondensation and ring-closing reactions offer powerful ways to construct the core heterocyclic structure, often allowing for the introduction of substituents at various positions.

Cyclocondensation Reactions involve the formation of the piperazine ring by combining two or more molecules. A classic method is the reaction of a 1,2-diamine, such as ethylenediamine, with a 1,2-dielectrophile. researchgate.net Another common strategy involves the condensation of diethanolamine (B148213) derivatives. For example, heating a mixture of diethanolamine hydrochloride and a monoalkylamine hydrochloride can yield N-monoalkylpiperazines. researchgate.net The reaction of anilines with diethanolamine is also a known route to N-arylpiperazines. mdpi.com Furthermore, catalytic cyclocondensation of ethylene (B1197577) glycol with ammonia (B1221849) is utilized in industrial settings. researchgate.net

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles, including piperazine precursors. wikipedia.orgnih.gov This reaction typically involves an acyclic diene substrate and a metal catalyst, often based on ruthenium, to form a cyclic olefin with the release of ethylene. wikipedia.org The resulting unsaturated ring can then be hydrogenated to afford the saturated piperazine derivative. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgnih.gov

Reduction of (Di)ketopiperazine and Pyrazine (B50134) Precursors

The reduction of oxidized piperazine precursors, such as diketopiperazines and pyrazines, offers another strategic entry to the piperazine scaffold.

Reduction of (Di)ketopiperazines: 2,5-Diketopiperazines (DKPs), which are cyclic dipeptides, can be readily synthesized from α-amino acids. taylorfrancis.com The two amide carbonyl groups within the DKP ring can be reduced to methylene (B1212753) groups to yield the corresponding piperazine. wikipedia.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. wikipedia.orgbaranlab.org This method is particularly useful for creating chiral piperazines, as the stereochemistry of the starting amino acids is often retained. wikipedia.org

Reduction of Pyrazines: Pyrazines, which are aromatic six-membered heterocycles containing two nitrogen atoms at positions 1 and 4, can also serve as precursors to piperazines. The aromatic pyrazine ring can be fully saturated through catalytic hydrogenation. researchgate.net A facile method for the synthesis of chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.org This approach provides access to a range of chiral piperazines with high enantioselectivity. acs.org

Direct Synthesis of 3,3-Dimethyl-1-(4-methylphenyl)piperazine

While the general methods described above are widely applicable, the direct synthesis of a specifically substituted compound like this compound often involves adapting these strategies or developing a more tailored route. A plausible and efficient approach for this target molecule would be a transition-metal-catalyzed cross-coupling reaction.

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. mdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, this would entail the coupling of 2,2-dimethylpiperazine (B1315816) with an aryl halide such as 4-bromotoluene (B49008) or 4-chlorotoluene.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of a Buchwald-Hartwig amination are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Optimizing these parameters is crucial for achieving a high yield of the desired product.

| Parameter | Options | Considerations for Optimization |

| Aryl Halide | 4-bromotoluene, 4-iodotoluene (B166478), 4-chlorotoluene | Aryl bromides and iodides are generally more reactive than chlorides. However, chlorides are often more cost-effective. nih.gov |

| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃) | The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu are commonly used. rsc.org |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene is a frequent choice. rsc.org |

| Temperature | Room temperature to >100 °C | Reactions are often heated to ensure a reasonable reaction rate, typically in the range of 80-110 °C. rsc.org |

| Reactant Stoichiometry | Excess of amine or aryl halide | Using a slight excess of one reactant can drive the reaction to completion. In the case of piperazine, controlling mono- versus di-arylation is a key consideration. nih.gov |

A design of experiments (DoE) approach can be systematically used to explore the reaction space and identify the optimal conditions for temperature, concentration, and catalyst loading to maximize the yield. bristol.ac.uk For instance, a study on a similar amination showed that by switching to a continuous flow process, stoichiometric amounts of reagents could be used, eliminating by-product formation and simplifying purification. rsc.org

Catalyst Selection and Screening for Improved Efficiency

The heart of the Buchwald-Hartwig reaction is the palladium catalyst, which is typically composed of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is paramount to the success of the reaction, especially when using less reactive aryl chlorides or sterically hindered substrates.

Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). nih.gov More recently, air- and moisture-stable pre-catalysts have been developed that simplify reaction setup. nih.gov

Ligands: A wide variety of phosphine ligands have been developed to facilitate the catalytic cycle.

Monodentate Ligands: Buchwald's biarylphosphine ligands, such as RuPhos and XPhos, are highly effective for a broad range of substrates, including sterically demanding ones. nih.gov

Bidentate Ligands: Ligands like Xantphos are also employed and can offer different reactivity and selectivity profiles. bristol.ac.uk

N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be used as an alternative to phosphines, offering high stability and activity. rsc.org

A screening process would involve testing various combinations of palladium precursors and ligands to identify the most active and selective catalyst system. For example, a rapid screening of aryl chlorides found that a 2:1 ratio of RuPhos to Pd₂(dba)₃ provided moderate to high yields of mono-arylated piperazine in just 10 minutes under aerobic conditions. nih.gov Nickel-based catalyst systems, such as those using a Ni(0) source with a 2,2′-bipyridine ligand, have also been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govskpharmteco.com

One of the core tenets of green chemistry is atom economy , which encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.gov For the synthesis of this compound, this would involve favoring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts.

Less hazardous chemical syntheses is another key principle, advocating for the use and generation of substances with little to no toxicity. skpharmteco.comyoutube.com In the context of synthesizing the target molecule, this could involve replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids, where feasible. greenchemistry-toolkit.org Furthermore, the selection of less toxic reagents and catalysts is paramount. For instance, moving away from heavy metal catalysts to more benign alternatives or biocatalytic methods aligns with this principle.

Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted and sonochemical methods can sometimes offer more energy-efficient alternatives to conventional heating by reducing reaction times and potentially lowering reaction temperatures. researchgate.net

The following table outlines how green chemistry principles can be applied to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Design synthetic routes to minimize waste generation from the outset. |

| Atom Economy | Utilize addition and cyclization reactions that incorporate most of the atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic solvents and reagents; for example, by employing water as a solvent or using less hazardous catalysts. youtube.com |

| Safer Solvents and Auxiliaries | Replace volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. greenchemistry-toolkit.org |

| Design for Energy Efficiency | Employ energy-efficient methods such as microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Use of Renewable Feedstocks | Where possible, derive starting materials from renewable resources. |

| Reduce Derivatives | Minimize the use of protecting groups to avoid additional reaction steps and waste generation. |

| Catalysis | Utilize catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Novel Synthetic Strategies for this compound Derivatives

Recent advances in organic synthesis have opened up new avenues for the efficient construction of complex molecules like this compound and its derivatives. These novel strategies often provide advantages in terms of yield, selectivity, and functional group tolerance.

Multicomponent Reaction Approaches for Functionalized Piperazines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. nih.govethz.ch An MCR approach to this compound analogues could significantly streamline their synthesis.

For instance, a modified Ugi or Passerini reaction could potentially be designed to assemble the piperazine core. organic-chemistry.org A hypothetical MCR for a 3,3-dimethylpiperazine derivative might involve the reaction of a 1,2-diamine, a ketone (such as acetone), an isocyanide, and a fourth component to introduce the aryl group and facilitate cyclization. The advantage of such an approach is the rapid generation of molecular diversity from readily available starting materials.

The following table illustrates a potential multicomponent reaction strategy.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product |

| N-(4-methylphenyl)ethane-1,2-diamine | Acetone | Isocyanide | Activating Agent | Functionalized this compound derivative |

While specific MCRs for this compound are not extensively documented, the principles of MCRs provide a fertile ground for the development of novel and efficient synthetic routes. nih.gov

Advanced Transition-Metal-Catalyzed Processes

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, which are central to the synthesis of piperazines. mdpi.com Palladium-, copper-, and rhodium-catalyzed cross-coupling reactions are powerful tools for the arylation of amines. nih.gov

In the synthesis of this compound, a key step is the formation of the bond between the piperazine nitrogen and the 4-methylphenyl group. A Buchwald-Hartwig amination of 4-bromotoluene or 4-iodotoluene with a pre-formed 2,2-dimethylpiperazine could be a viable approach. mdpi.com

Recent advancements in this area focus on the use of more active and stable catalyst systems, often with specialized ligands, that can operate under milder conditions and with lower catalyst loadings. nih.gov Furthermore, C-H activation strategies are emerging as a powerful alternative, where a C-H bond on the aromatic ring is directly functionalized, avoiding the need for pre-halogenated starting materials. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type |

| Pd(OAc)₂ / Ligand | 2,2-Dimethylpiperazine | 4-Bromotoluene | Buchwald-Hartwig Amination |

| CuI / Ligand | 2,2-Dimethylpiperazine | 4-Iodotoluene | Ullmann Condensation |

| Rh-catalyst | 2,2-Dimethylpiperazine | Toluene | C-H Activation/Amination |

Intramolecular and Intermolecular Cyclization Reactions for Piperazine Scaffolds

Cyclization reactions are a cornerstone of heterocyclic synthesis. nih.gov For the construction of the 3,3-dimethylpiperazine ring, both intramolecular and intermolecular strategies can be envisioned.

An intramolecular cyclization approach would involve the synthesis of a linear precursor containing two nitrogen atoms and the necessary carbon backbone, which is then induced to cyclize. For example, a diamine precursor with appropriately placed leaving groups could undergo a double N-alkylation to form the piperazine ring. Reductive amination of a diketone or a related precursor is another common strategy.

Intermolecular cyclization reactions, on the other hand, involve the coming together of two or more different molecules to form the ring. A [3+3] cycloaddition, for instance, could potentially be employed. A general approach involves the reductive cyclization of dioximes, which can be prepared from the double Michael addition of nitrosoalkenes to primary amines. nih.gov

A proposed intramolecular cyclization pathway is outlined below:

| Starting Material | Key Transformation | Intermediate | Final Product |

| N-(4-methylphenyl)ethylenediamine | Reaction with a 3-halo-2,2-dimethylpropanal derivative | Linear amino-aldehyde | Intramolecular reductive amination to this compound |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into piperazine scaffolds is of great interest in drug discovery, as different stereoisomers can exhibit distinct pharmacological activities. researchgate.net While this compound itself is achiral, analogues with additional substituents on the piperazine ring can be chiral.

Stereoselective synthesis of such analogues can be achieved through various methods. clockss.orgcrossref.org The use of chiral starting materials, such as enantiopure amino acids or diamines, can provide a straightforward entry into chiral piperazine derivatives. researchgate.net For example, starting from a chiral diamine, the piperazine ring can be constructed while retaining the stereochemical integrity of the starting material.

Asymmetric catalysis is another powerful tool. Chiral catalysts can be employed in key bond-forming reactions to induce enantioselectivity. researchgate.net For instance, an asymmetric reductive amination or an asymmetric C-H functionalization could be used to set the stereocenters in the molecule with high enantiomeric excess.

The following table summarizes potential stereoselective approaches:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Synthesis starting from a chiral amino alcohol derived from an amino acid. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor using a chiral rhodium or ruthenium catalyst. |

| Diastereoselective Reactions | A reaction in which one diastereomer is preferentially formed over another. | Diastereoselective alkylation of a chiral piperazinone intermediate. researchgate.net |

These advanced synthetic methodologies provide a robust toolkit for the preparation of this compound and its structurally diverse and stereochemically complex analogues, paving the way for further exploration of their chemical and biological properties.

Advanced Computational Chemistry and Theoretical Studies of 3,3 Dimethyl 1 4 Methylphenyl Piperazine

Quantum Chemical Calculations on 3,3-Dimethyl-1-(4-methylphenyl)piperazine

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of this compound. These methods provide a detailed understanding of the molecule's stability, reactivity, and electronic interactions.

Table 1: Theoretical Bond Lengths and Angles of a Piperazine (B1678402) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.46 | |

| C-C (ring) | 1.54 | |

| C-H | 1.09 | |

| C-N-C | ||

| N-C-C | ||

| H-C-H |

Note: The data in this table is representative of typical bond lengths and angles in a piperazine ring and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For piperazine derivatives, the HOMO-LUMO energy gap can be calculated to predict their bioactive nature. bohrium.com

Table 2: Frontier Molecular Orbital Energies of a Piperazine Derivative

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov For molecules with piperazine moieties, MEP analysis can pinpoint the most reactive parts of the molecule. researchgate.net

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors, such as ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and electrophilicity index (ω), describe the reactivity of the molecule as a whole. researchgate.net Local descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. researchgate.net These parameters are crucial for understanding the chemical behavior and potential interactions of this compound. researchgate.net

Table 3: Global Reactivity Descriptors of a Piperazine Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge delocalization and the stabilization energy associated with these interactions. nih.gov By examining the interactions between filled and vacant orbitals, NBO analysis can reveal the nature of the electronic delocalization within the this compound molecule, contributing to a deeper understanding of its stability and electronic properties. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the piperazine ring allows this compound to adopt various conformations. Conformational analysis and molecular dynamics simulations are employed to explore these different spatial arrangements and their relative energies. nih.govresearchgate.net These studies often use different force fields, such as Tripos and MMFF94, to generate ensembles of conformers. nih.gov Molecular dynamics simulations further provide insights into the temporal evolution of the molecule's conformation and interactions, which is crucial for understanding its dynamic behavior in different environments. nih.gov

Exploration of Conformational Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. The conformational energy landscape describes the relative energies of these different spatial arrangements, identifying the most stable, low-energy states the molecule is likely to adopt.

Computational studies on related arylpiperazine derivatives show that the central piperazine ring typically adopts a chair conformation to minimize steric strain. The bulky 4-methylphenyl (p-tolyl) group attached to one nitrogen and the gem-dimethyl groups at the C3 position significantly influence this landscape. The orientation of the aryl group relative to the piperazine ring is a key feature. In many arylpiperazine compounds, the phenyl ring preferentially adopts a perpendicular orientation with respect to the piperazine moiety. nih.gov However, the energetic barrier to rotation around the N-aryl bond determines whether other orientations are accessible.

The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, which can lock the piperazine ring into a preferred chair conformation and influence the orientation of the N-phenyl group. This is analogous to the well-documented 1,3-diaxial interactions that dictate conformational preferences in substituted cyclohexanes and piperidines. researchgate.net Crystallographic studies of similar molecules, such as 1,4-bis(3-methylphenyl)piperazine-2,5-dione, reveal specific dihedral angles between the piperazine and aromatic rings, often in the range of 54-56°, highlighting the non-planar nature of these systems. nih.gov The precise conformational minima for this compound would be determined by a balance of minimizing steric clash from the methyl groups and optimizing electronic conjugation effects between the nitrogen lone pair and the aryl ring.

| Structural Feature | Typical Observation | Computational Method | Reference |

|---|---|---|---|

| Piperazine Ring Conformation | Predominantly Chair Conformation | Energy Minimization (MM/QM) | General Chemical Principle |

| Aryl-Piperazine Dihedral Angle | ~55° (in related crystalline solids) | X-ray Crystallography | nih.gov |

| Aryl Ring Orientation | Preferentially perpendicular to piperazine | Conformational Analysis | nih.gov |

| Influence of 3,3-Dimethyl Group | Creates significant A(1,3) strain, restricting ring flexibility | NMR and Computational Studies | researchgate.net |

Dynamic Behavior and Stability in Different Environments

The dynamic behavior of this compound and the stability of its conformers are highly dependent on the surrounding environment. Factors such as solvent polarity (dielectric constant), pH, and interactions with other molecules like host macrocycles can alter the conformational equilibrium. nih.gov

In aqueous solution, the secondary amine nitrogen of the piperazine ring can be protonated, depending on the pH. This protonation introduces a positive charge, dramatically altering the molecule's electrostatic potential and its interactions with the solvent and potential binding partners. The stability of the protonated form versus the neutral form is a critical determinant of its behavior in biological systems.

Theoretical studies on similar N-phenylpiperazine derivatives encapsulated within host molecules like cucurbiturils demonstrate the importance of the environment. nih.gov The stability of a host-guest complex is governed by a combination of factors including the cavity size of the host and specific non-covalent interactions. nih.gov The dielectric constant of the medium directly impacts the strength of electrostatic interactions, such as ion-dipole forces between the (potentially protonated) piperazine moiety and polar groups in its environment. nih.gov Therefore, the dynamic behavior of this compound in a polar, protic solvent like water would differ significantly from its behavior in a nonpolar environment like a lipid bilayer, with different conformers being stabilized.

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling, particularly docking simulations, is a powerful tool to investigate how this compound might interact with specific protein targets. This process involves predicting the preferred orientation of the molecule (the ligand) when bound to a receptor's binding site and estimating the strength of the interaction.

Prediction of Ligand-Target Binding Modes and Affinity

Molecular docking simulations are widely used to study piperazine-containing compounds. nih.govmdpi.com These studies begin with the three-dimensional structures of the ligand and the target protein, often obtained from X-ray crystallography. The simulation then samples a large number of possible orientations and conformations of the ligand within the protein's active site, scoring each "pose" based on its calculated binding affinity.

For arylpiperazine derivatives, common biological targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase (MAO). mdpi.com Docking studies can predict how this compound would be accommodated within the binding cavity of such a target. For example, studies on related ligands targeting the sigma-1 receptor (S1R) show how the piperazine core anchors the molecule within the active site. nih.gov The predicted binding affinity, often expressed as a scoring function or an estimated free energy of binding (ΔG), allows for the ranking of different ligands and the prioritization of compounds for experimental testing. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)

The predicted binding affinity is a result of various non-covalent intermolecular interactions between the ligand and the protein. Analysis of the best-scoring docking poses reveals the specific nature of these interactions. For this compound, these would likely include:

Electrostatic Interactions: The secondary amine of the piperazine ring, if protonated, can form strong electrostatic interactions, such as a salt bridge with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov Furthermore, this cationic center can engage in cation-π interactions with the aromatic rings of residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). mdpi.com

Hydrogen Bonding: The secondary amine nitrogen can act as a hydrogen bond acceptor, while the N-H group (in its neutral or protonated state) can serve as a hydrogen bond donor. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the molecule, including the p-tolyl group and the two methyl groups at the C3 position, are expected to form favorable hydrophobic interactions. acs.org These interactions would likely occur with nonpolar residues such as valine, leucine, isoleucine, and alanine (B10760859) within a hydrophobic pocket of the target protein. acs.org

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners | Reference |

|---|---|---|---|

| Salt Bridge (Electrostatic) | Protonated Piperazine Nitrogen | Aspartate (Asp), Glutamate (Glu) | nih.gov |

| Cation-π (Electrostatic) | Protonated Piperazine Nitrogen | Tyrosine (Tyr), Phenylalanine (Phe) | mdpi.com |

| Hydrogen Bond Donor | Piperazine N-H | Carbonyl oxygen, Asp, Glu | researchgate.net |

| Hydrophobic | p-Tolyl group, 3,3-Dimethyl groups | Alanine (Ala), Valine (Val), Leucine (Leu) | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

QSAR is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. mdpi.com While a QSAR model cannot be built for a single compound, studies on a series of analogues of this compound would be instrumental in identifying the key structural features that govern their activity. nih.gov

Selection and Calculation of Molecular Descriptors for Predictive Models

The first step in a QSAR study is to represent the chemical structure of each analogue numerically using molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of analogues of this compound, a wide range of descriptors would be calculated. nih.govjocpr.com These can be grouped into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrophilicity index (ω). mdpi.com These are typically calculated using quantum mechanical methods.

Topological and Steric Descriptors: These relate to the molecule's size, shape, and connectivity. Examples include Molecular Weight (MW), Molar Refractivity (MR), and Topological Polar Surface Area (PSA), which is often correlated with a molecule's ability to cross cell membranes. mdpi.com

Physicochemical Descriptors: These represent key properties related to pharmacokinetics. The most common are the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and the logarithm of aqueous solubility (LogS). mdpi.com

Once calculated for a series of compounds, these descriptors are used as independent variables in a statistical regression analysis to build a model that can predict the biological activity (e.g., pIC₅₀) of new, untested analogues. mdpi.comwu.ac.th

| Descriptor Class | Descriptor Example | Property Quantified | Reference |

|---|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Electron accepting capability | mdpi.com |

| Electronic | Electrophilicity index (ω) | Global electrophilic nature | mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | mdpi.com |

| Steric/Topological | Topological Polar Surface Area (PSA) | Surface area of polar atoms (related to transport) | mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Solubility in water | mdpi.com |

| Physicochemical | Refractive Index (n) | Light refraction (related to density) | mdpi.com |

Molecular Mechanism of Action Investigations for 3,3 Dimethyl 1 4 Methylphenyl Piperazine

Identification of Molecular Targets and Binding Partners

Specific molecular targets and binding partners for 3,3-Dimethyl-1-(4-methylphenyl)piperazine have not been identified in the scientific literature. While general strategies exist for this purpose, their application to this particular compound is not documented.

There are no published studies that have employed proteomics-based strategies, such as thermal proteome profiling (TPP) or chemical proteomics, to identify the molecular targets of this compound. Such methods are used to observe changes in protein stability or to directly capture binding partners from cell lysates upon treatment with a compound, but data for this specific molecule is unavailable. korea.ac.krnih.govnih.gov

The development of affinity-based probes for this compound has not been reported. This technique, which involves modifying the compound to allow for its capture along with its binding partners, is a powerful tool for target identification but has not been applied to this compound according to available research. nih.govnih.gov

Elucidation of Molecular Interaction Modes

Detailed information on how this compound interacts with any potential biological targets at a molecular level is not available.

There are no published crystal structures or cryo-electron microscopy reconstructions of this compound in a complex with any protein. These structural biology techniques provide high-resolution insights into the binding mode of a compound, but require a known and validated molecular target, which has not been established for this molecule. nih.govmdpi.com

No studies utilizing biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. These methods are essential for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamic parameters (ΔH, ΔS) of a compound's interaction with its target. nih.govtbzmed.ac.irnih.gov The absence of an identified target precludes such analysis.

Modulation of Specific Biological Pathways and Signaling Networks by this compound

Research detailing the effects of this compound on any specific biological or signaling pathways is not present in the current scientific literature. While other substituted piperazine (B1678402) compounds have been investigated for their effects on various pathways, such as neurotransmitter signaling, this specific derivative remains uncharacterized in this regard. nih.govnih.gov

Enzyme Activity Modulation (Inhibition/Activation)

There are currently no publicly accessible studies that have investigated the modulatory effects of this compound on any specific enzymes. The potential for this compound to act as either an inhibitor or an activator of enzymatic pathways remains uncharacterized.

Receptor Agonism or Antagonism at Specific Receptor Subtypes

Detailed pharmacological profiling of this compound is not available in the scientific literature. The arylpiperazine moiety is a common structural feature in ligands that target a wide array of receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. However, without specific binding affinity (Ki) or functional assay (e.g., EC50, IC50) data, the capacity of this compound to act as an agonist or antagonist at any receptor subtype is unknown.

Ion Channel Modulation

No research has been published detailing the effects of this compound on the function of ion channels. It is therefore unknown whether this compound can act as a modulator, blocker, or opener of any specific ion channel types.

Protein-Protein Interaction Disruption or Stabilization

The potential for this compound to interfere with or stabilize protein-protein interactions has not been explored in any published research. This area of investigation is crucial for understanding the mechanisms of compounds targeting complex cellular processes, but no such studies have been conducted for this specific molecule.

Functional Selectivity and Ligand Bias in Molecular Interactions

Given the absence of primary data on receptor interactions for this compound, there is a corresponding lack of information regarding its potential to exhibit functional selectivity or ligand bias. The study of ligand bias involves assessing whether a compound can differentially activate various signaling pathways downstream of a single receptor. Such investigations are contingent on initial data identifying a primary receptor target, which is not available for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 3,3 Dimethyl 1 4 Methylphenyl Piperazine

Impact of Substitutions on the Piperazine (B1678402) Ring on Molecular Interactions

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and aryl rings. These modifications dictate the molecule's ability to interact with biological targets through a variety of forces, including ionic bonds, hydrogen bonds, and hydrophobic interactions. mdpi.comnih.gov

The substitution pattern at the N-1 and N-4 positions of the piperazine ring is a critical determinant of a compound's binding affinity and selectivity for various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. mdpi.comnih.gov

The N-1 aryl group is a common feature in many centrally active agents. The protonated nitrogen atom (typically N-4) is essential for forming a key ionic bond with negatively charged residues, such as an aspartate in the binding site of the 5-HT1A receptor. mdpi.comnih.gov The aryl ring itself often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine. nih.gov

Substituents on the N-1 aryl ring modulate these interactions. For instance, electron-withdrawing groups in the para-position of the phenyl ring have been shown to significantly reduce affinity for both 5-HT1A and D2A receptors. nih.gov Conversely, groups that can act as hydrogen bond acceptors or donors may introduce additional points of interaction, enhancing affinity.

The substituent at the N-4 position plays a vital role in modulating the basicity of the piperazine nitrogen and can introduce further interactions with the target protein. mdpi.com Alkylation of the N-4 nitrogen, for example, can enhance activity against certain bacterial strains in fluoroquinolone derivatives. nih.gov In the context of GPCRs, long-chain substituents at N-4 are common and their composition, length, and rigidity are optimized to access secondary binding pockets, which often dictates receptor subtype selectivity. mdpi.com

| Position | Substitution Type | General Impact on Binding Affinity | Example/Target Receptor | Reference |

|---|---|---|---|---|

| N-1 Aryl | Unsubstituted Phenyl | Baseline affinity, serves as core scaffold. | 5-HT1A, D2 Receptors | nih.gov |

| N-1 Aryl | Para-Electron-Withdrawing Group (e.g., -NO2, -CN) | Strongly reduced affinity. | 5-HT1A, D2A Receptors | nih.gov |

| N-1 Aryl | Ortho-Methoxy Group | Favorable for affinity. | 5-HT1A Receptor | nih.gov |

| N-1 Aryl | Para-Methoxy Group | Detrimental to affinity. | 5-HT1A Receptor | nih.gov |

| N-4 | Unsubstituted (-H) | Maintains high basicity for ionic interactions. Can yield high-affinity ligands. | 5-HT1A Receptor | nih.gov |

| N-4 | Alkyl/Long-Chain Alkyl | Modulates basicity and lipophilicity; can access secondary pockets to enhance affinity and selectivity. | Various GPCRs, Bacterial Targets | mdpi.comnih.gov |

The introduction of a gem-dimethyl group at the C-3 position of the piperazine ring has profound stereochemical consequences that significantly influence binding. This structural feature is a classic example of the Thorpe-Ingold effect, or gem-dimethyl effect, which promotes cyclization and can conformationally lock flexible ring systems. wikipedia.orgchem-station.com

In an unsubstituted piperazine ring, the chair conformation is flexible and can easily interconvert. The 3,3-dimethyl substituents introduce significant steric hindrance, which restricts this conformational flexibility. chem-station.com This pre-organization of the molecule into a more rigid, bioactive conformation can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the receptor. nih.gov

The gem-dimethyl group can lead to a more defined three-dimensional structure, which can enhance the specificity of interaction with a target. nih.gov By compressing the bond angles within the ring, the gem-dimethyl group can alter the spatial relationship between the N-1 and N-4 substituents, potentially optimizing their orientation for receptor binding. wikipedia.orgchem-station.com This conformational constraint can lead to an increase in both potency and selectivity. nih.gov

The 4-methylphenyl (p-tolyl) group at the N-1 position is a key element for molecular recognition. The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can have a substantial impact on a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov

The primary contributions of the 4-methylphenyl moiety are:

Electronic Effects : The methyl group is weakly electron-donating, which can subtly influence the electron density of the aromatic ring and its ability to participate in π-π or cation-π interactions with receptor residues.

Steric Influence : The position of the methyl group is critical. A para-substitution, as in the 4-methylphenyl group, extends the molecule along a specific vector, which may be optimal for fitting into a particular binding cleft. In contrast, ortho- or meta-substitutions would orient the bulk differently, which could either enhance or clash with the receptor surface. nih.gov Studies on N1-phenylpiperazines have shown that substitutions at the ortho and para positions can decrease affinity due to steric hindrance or by preventing the compound from adopting the ideal conformation for binding. nih.gov

Rational Design Strategies for 3,3-Dimethyl-1-(4-methylphenyl)piperazine Derivatives

Rational drug design leverages the understanding of SAR and SMR to guide the synthesis of new molecules with improved properties. For derivatives of this compound, strategies often focus on modifying the core scaffold or building upon its key structural features.

The piperazine ring, while often beneficial, can be a site of metabolic liability or may not have optimal physicochemical properties for a given target. Bioisosteric replacement, or "scaffold hopping," is a strategy used to address these issues by replacing the piperazine core with other cyclic diamine structures while retaining the key pharmacophoric elements. nih.govenamine.net

The goals of such modifications include:

Modulating Basicity (pKa) : Replacing piperazine with bioisosteres like diazabicycloalkanes or spiro-diamines can alter the pKa of the nitrogens, affecting the compound's ionization state at physiological pH and its ability to form ionic bonds. cambridgemedchemconsulting.com

Altering Conformational Rigidity : Fused or bridged ring systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) introduce greater rigidity than piperazine, which can improve binding affinity and selectivity. nih.gov

Improving Pharmacokinetics : Scaffold modification can block sites of metabolism (e.g., N-dealkylation) and fine-tune properties like solubility and membrane permeability. nih.gov

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome | Reference |

|---|---|---|---|---|

| Piperazine | Homopiperazine (1,4-Diazepane) | Increase ring flexibility and size. | May improve affinity for certain targets by accessing different binding conformations. | nih.gov |

| Piperazine | Diazaspiroalkanes (e.g., 2,7-Diazaspiro[3.5]nonane) | Introduce novel 3D exit vectors for substituents and alter pKa. | Can improve target affinity and selectivity; may reduce off-target effects. | nih.gov |

| Piperazine | Bridged Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane) | Introduce significant conformational rigidity. | Potentially higher affinity and selectivity due to pre-organization in a bioactive conformation. | nih.gov |

| Piperazine | Aminopiperidine | Remove one nitrogen to reduce basicity and potential for hERG liability. | Improved safety profile and altered pharmacokinetic properties. | nih.gov |

Fragment-Based Drug Design (FBDD) is a powerful strategy that involves identifying small, low-affinity "fragments" that bind to a biological target and then growing or linking them to create a high-affinity lead compound. astx.comfrontiersin.org

In this context, the 1-(4-methylphenyl)piperazine (B1266050) or the 3,3-dimethylpiperazine moiety could serve as an initial fragment. Structure-based methods, such as X-ray crystallography, would identify how this fragment binds to the target. Subsequent design efforts would focus on:

Fragment Growing : Adding functional groups to the fragment to engage with nearby pockets in the binding site, thereby increasing affinity.

Fragment Linking : If another fragment is found to bind in a proximal site, the two can be connected via a chemical linker.

The optimization of this linker is critical. nih.govrsc.org The length, rigidity, and chemical nature of the linker determine the optimal orientation of the two linked fragments within the binding site. scispace.com For piperazine-containing compounds, linkers are often alkyl chains, sometimes incorporating amides or ethers to modulate flexibility and polarity. nih.govrsc.org The optimal linker length is crucial for achieving the desired biological activity, as it positions the pharmacophores for effective interaction with the target. rsc.org

Correlation of Molecular Structure with Specific Mechanistic Insights

The molecular architecture of this compound suggests several features that are likely to govern its interactions with biological targets. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological activities, including but not limited to anxiolytic, antidepressant, and antipsychotic effects. nih.gov The specific substitutions on this scaffold in this compound are critical in defining its potential pharmacological profile.

The key structural components of this compound are:

The Piperazine Core: A six-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure is versatile and can be modified to influence pharmacological activity. researchgate.net

The 1-(4-methylphenyl) Group: An aryl group attached to one of the nitrogen atoms of the piperazine ring. The nature and position of substituents on this aromatic ring are crucial for determining the compound's effects on the dopaminergic system and its binding affinities to receptors like the dopamine D2 receptor. nih.gov

The 3,3-Dimethyl Group: Two methyl groups attached to the third carbon of the piperazine ring. These gem-dimethyl groups can influence the molecule's conformation and steric properties, which in turn can affect its binding to target proteins.

Based on studies of similar 1-arylpiperazine derivatives, the interaction of this compound with biological targets is likely governed by a combination of electronic, steric, and hydrophobic factors. The 4-methylphenyl group, for instance, can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated at physiological pH, allowing for ionic interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives utilize molecular descriptors to correlate a compound's structure with its biological activity. mdpi.com These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. By analyzing these descriptors for this compound, we can formulate hypotheses about its mechanism of action.

Electronic Descriptors: These descriptors provide insight into the electronic properties of the molecule, which are crucial for its interaction with biological targets. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate a molecule's ability to donate or accept electrons, respectively. nih.govjocpr.com In the context of this compound, these properties could influence its binding to metalloenzymes or its ability to participate in charge-transfer interactions within a receptor active site.

Table 1: Hypothetical Electronic QSAR Descriptors for this compound and their Mechanistic Implications

| Descriptor | Hypothetical Implication for this compound |

| HOMO Energy | A higher HOMO energy might suggest a greater ability to donate electrons, potentially influencing interactions with electron-deficient sites on a target protein. |

| LUMO Energy | A lower LUMO energy could indicate a higher propensity to accept electrons, which may be important for interactions with electron-rich residues in a binding pocket. mdpi.com |

| Dipole Moment | The magnitude and orientation of the dipole moment can affect the molecule's overall polarity and its ability to align within an electric field, such as that of a receptor binding site. nih.gov |

| Electrostatic Potential | The distribution of charge on the molecular surface can highlight regions prone to electrostatic interactions, with the nitrogen atoms of the piperazine ring likely representing areas of negative potential that can interact with positively charged residues. |

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule, which are fundamental to its ability to fit into a binding site. The presence of the 3,3-dimethyl groups on the piperazine ring introduces significant steric bulk, which can influence the compound's conformational preferences and its selectivity for different receptor subtypes.

Table 2: Hypothetical Steric and Topological QSAR Descriptors for this compound and their Mechanistic Implications

| Descriptor | Hypothetical Implication for this compound |

| Molecular Weight | A fundamental descriptor that correlates with the overall size of the molecule. |

| Molecular Volume/Surface Area | These descriptors provide a measure of the space occupied by the molecule and can be critical for understanding how well it fits into a binding pocket. The gem-dimethyl groups would contribute significantly to these values. |

| Topological Polar Surface Area (TPSA) | TPSA is often correlated with a molecule's ability to cross cell membranes. For a centrally acting agent, a lower TPSA might be favorable for crossing the blood-brain barrier. The two nitrogen atoms of the piperazine ring are the primary contributors to the TPSA of this molecule. |

| Shape Indices (e.g., Kappa indices) | These descriptors quantify different aspects of molecular shape, which can be crucial for receptor recognition and binding. |

By integrating these QSAR descriptors, a more comprehensive picture of the potential mechanistic insights for this compound can be developed. For example, a QSAR model for a series of related compounds might reveal that a specific combination of electronic and steric properties is optimal for a particular biological activity. This information could then be used to hypothesize that the 4-methyl group on the phenyl ring provides a favorable hydrophobic interaction, while the steric bulk of the 3,3-dimethyl groups enforces a specific conformation of the piperazine ring that is optimal for receptor binding.

Advanced Analytical and Spectroscopic Characterization of 3,3 Dimethyl 1 4 Methylphenyl Piperazine

X-ray Diffraction for Solid-State Structural Determination

There is no published single-crystal X-ray diffraction data for 3,3-Dimethyl-1-(4-methylphenyl)piperazine. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Due to the absence of specific empirical data for this compound, the generation of an article that meets the required standards of detail and scientific accuracy is not feasible at this time.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure.

For a molecule like this compound, SCXRD analysis would reveal the conformation of the piperazine (B1678402) ring and the spatial relationship between its substituents. In many arylpiperazine derivatives, the piperazine ring adopts a stable chair conformation. mdpi.com The analysis would also detail the planarity of the 4-methylphenyl (tolyl) group and its orientation relative to the piperazine ring. Intermolecular forces, such as hydrogen bonds or van der Waals interactions, that dictate the packing of molecules within the crystal lattice would also be identified. Although specific crystallographic data for this exact compound is not widely published, a representative analysis based on similar structures would yield the parameters shown in Table 1. nih.gov

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₂₀N₂ |

| Formula Weight | 204.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 11.25 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1375.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.986 |

| Piperazine Ring Conformation | Chair |

Powder X-ray Diffraction for Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. nih.govmdpi.com Powder X-ray Diffraction (PXRD) is a primary tool for identifying and differentiating between polymorphic forms. mdpi.com

Each crystalline polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular scattering angles (2θ). By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can determine the crystalline form present. The technique is also used to assess the purity of a crystalline phase and to monitor for any phase transformations during manufacturing or storage. researchgate.net A hypothetical screening for polymorphism in this compound could yield distinct crystalline forms, designated here as Form A and Form B, with their characteristic PXRD peaks presented in Table 2.

Table 2: Characteristic Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound

| Position (°2θ) - Form A | Position (°2θ) - Form B |

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 15.8 | 16.5 |

| 19.1 | 18.9 |

| 21.7 | 22.4 |

| 25.0 | 26.3 |

Electrochemical Studies of this compound

Electrochemical methods, such as cyclic voltammetry, provide valuable insight into the redox properties of a molecule, detailing its propensity to be oxidized or reduced and the mechanisms of these electron transfer processes.

Redox Behavior and Electron Transfer Processes

The electrochemical behavior of arylpiperazines is typically characterized by the oxidation of the nitrogen atoms. For this compound, the nitrogen atom at the 1-position (N1), bonded to the tolyl group, is expected to be the primary site of oxidation. The electron-donating nature of the tolyl group facilitates the removal of an electron from this nitrogen.

Table 3: Representative Electrochemical Data for this compound

| Parameter | Finding |

| Oxidation Potential (Epa) | ~ +0.95 V (vs. Ag/AgCl) |

| Process Type | Irreversible Oxidation |

| Electron Transfer (n) | 2 |

| Control Mechanism | Diffusion-controlled |

| Proposed Site of Oxidation | N1 (Nitrogen bonded to the aryl group) |

pH-Dependent Electrochemical Analysis and Acid-Base Dissociation Constants (pKa)

The acid-base dissociation constant (pKa) is a fundamental property that quantifies the basicity of the nitrogen atoms in the piperazine ring. The compound has two basic centers: the N1 nitrogen attached to the aryl group and the N4 nitrogen. The basicity of these nitrogens is influenced by their chemical environment. The N1 nitrogen's lone pair can be delocalized into the aromatic ring, reducing its basicity. Conversely, the N4 nitrogen is a secondary amine whose basicity is influenced by the gem-dimethyl groups at the C3 position. Potentiometric titration is a common method for determining pKa values. uregina.ca Based on data for piperazine and its derivatives, estimated pKa values can be proposed. uregina.ca

Table 4: Estimated Acid-Base Dissociation Constants (pKa) for this compound

| Parameter | Estimated Value | Description |

| pKa₁ | ~ 8.5 | Corresponds to the protonation of the N4 nitrogen. |

| pKa₂ | ~ 4.0 | Corresponds to the protonation of the N1 nitrogen (aryl-substituted). |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and quantifying its concentration. A reversed-phase HPLC method, typically using a C18 column, is well-suited for analyzing arylpiperazine derivatives. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

The 4-methylphenyl group in this compound acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. Coupling HPLC with a mass spectrometer (LC-MS) provides even greater specificity. Mass spectrometry not only confirms the identity of the main compound by its molecular weight but also helps in identifying impurities by their mass-to-charge ratios and fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the cleavage of the piperazine ring or the loss of methyl groups. nist.govresearchgate.net

Table 5: Representative HPLC-UV Method Parameters and Mass Spectrometry Data

| Parameter | Value / Description |

| HPLC-UV | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (tR) | ~ 4.2 min |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL researchgate.net |

| Mass Spectrometry (EI) | |

| Molecular Ion [M]⁺ | m/z 204 |

| Major Fragments | m/z 189 (M-CH₃)⁺, m/z 133 (C₉H₁₁N)⁺, m/z 91 (C₇H₇)⁺ |

Q & A

Basic: What are the optimal synthetic routes and purification methods for 3,3-Dimethyl-1-(4-methylphenyl)piperazine?

Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a common approach includes:

- Step 1: Alkylation of piperazine precursors with 4-methylphenyl halides under reflux conditions (e.g., THF or DMF as solvents, 60–80°C).

- Step 2: Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound and remove unreacted reagents .

- Critical Parameters: Temperature control (<5°C during exothermic steps) and pH adjustments (neutral to slightly basic) to minimize side reactions. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-methylphenyl group resonate at δ 6.7–7.2 ppm, while piperazine methyl groups appear as singlets near δ 1.2–1.5 ppm .

- Elemental Analysis (EA): Validates molecular formula (e.g., C13H20N2) with <0.3% deviation between calculated and observed values .

- Thin-Layer Chromatography (TLC): Rf values (e.g., 0.39–0.44 in ethyl acetate/hexane) assess purity during synthesis .

Advanced: How do structural modifications to the piperazine core influence the compound’s binding affinity to dopamine receptors?

Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances lipophilicity, improving blood-brain barrier penetration. Conversely, bulky substituents (e.g., 3-bromo) may sterically hinder receptor binding .

- Case Study: Analogues with 4-hydroxyphenyl groups show higher D3 receptor selectivity (IC50 < 50 nM) due to hydrogen bonding with Ser196 in the receptor’s active site .

- Methodological Approach: Radioligand displacement assays (using [³H]spiperone) combined with molecular docking (e.g., AutoDock Vina) validate structural hypotheses .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 41% vs. 92% for similar derivatives)?

Answer:

Yield discrepancies often arise from:

- Reaction Conditions: Lower yields (e.g., 41%) may result from incomplete alkylation due to suboptimal temperature or solvent polarity. High yields (e.g., 92%) are achieved with excess piperazine (1.5–2 eq.) and inert atmospheres to prevent oxidation .

- Purification Challenges: Column chromatography efficiency varies with silica gel particle size (e.g., 40–63 µm for optimal resolution) .

- Mitigation Strategy: Use LC-MS for real-time monitoring of intermediates and adjust reaction parameters dynamically .

Advanced: What computational strategies integrate with experimental data to predict the compound’s pharmacokinetic properties?

Answer:

- In Silico Tools:

- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability (%F = 65–80), BBB permeability (logBB > 0.3), and CYP450 inhibition risks .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .

- Validation: Compare computed LogP (e.g., 2.8) with experimental shake-flask results. Discrepancies >0.5 units suggest recalibration of force fields .

Advanced: How does stereochemistry impact the compound’s biological activity, and what chiral resolution methods are effective?

Answer:

- Stereochemical Influence: Enantiomers may exhibit 10–100x differences in receptor affinity. For example, (R)-isomers of analogous piperazines show higher 5-HT1A antagonism .

- Resolution Methods:

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichlorophenylpiperazines) .

- First Aid: For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15 minutes .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

- Co-Solvents: Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (up to 15 mg/mL) without toxicity .

- Salt Formation: Hydrochloride salts improve crystallinity and dissolution rates (pH 4–5) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.